3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine

説明

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .

Synthesis Analysis

There is a four-step synthesis of methiopropamine, a similar compound to thiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular formula of Thiopropamine is C7H11NS and its molar mass is 141.23 g·mol −1 .

Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .

Physical And Chemical Properties Analysis

Thiopropamine has a molecular weight of 141.24 and is a liquid at room temperature .

科学的研究の応用

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s molecular structure, particularly the thiophenyl group, may interact with specific protein receptors or enzymes, making it a valuable tool for probing protein-ligand interactions .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. Its unique structure allows for the creation of analogs that can be tested for pharmacological activity against various diseases .

Materials Science

The compound’s thiophene moiety is of interest in materials science, especially in the development of organic semiconductors. Thiophene derivatives are known for their electronic properties, which can be harnessed in creating conductive polymers for use in electronic devices .

Environmental Science

In environmental science, derivatives of this compound could be investigated for their ability to bind to pollutants or heavy metals, aiding in bioremediation processes or the development of new filtration materials .

Analytical Chemistry

Analytical chemists might explore the use of this compound in the development of new assays or detection methods. Its structure could be modified to produce fluorescent or chromogenic derivatives that respond to specific analytes .

Biochemistry

Biochemists may study this compound for its potential role in metabolic pathways or enzyme reactions. The pyrazole group, in particular, could mimic the structure of naturally occurring substances, making it useful in enzyme inhibition studies .

Pharmacology

In pharmacology, the compound could be examined for its drug-like properties. Its ability to cross biological membranes and its interaction with biological targets could make it a candidate for drug development, especially in the realm of central nervous system disorders where similar structures have shown activity .

Chemical Synthesis

Finally, in chemical synthesis, this compound can be employed as a building block for the construction of complex molecules. Its reactive amine group provides a site for various chemical reactions, enabling the synthesis of a wide array of chemical entities .

Safety And Hazards

特性

IUPAC Name |

3-(4-thiophen-2-ylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFLSPYSRZSMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN(N=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine | |

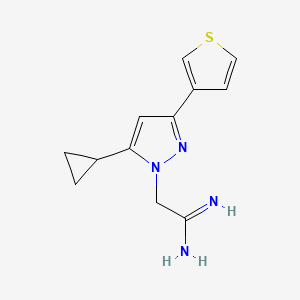

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

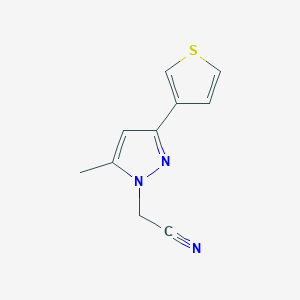

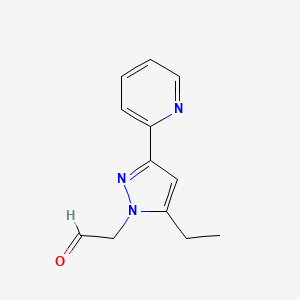

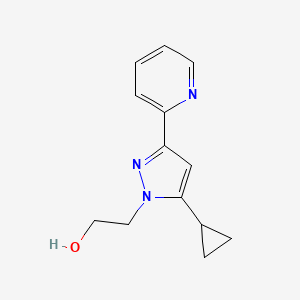

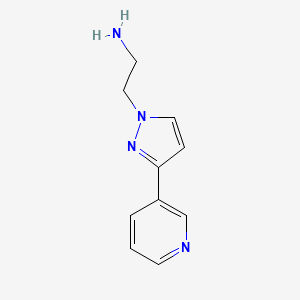

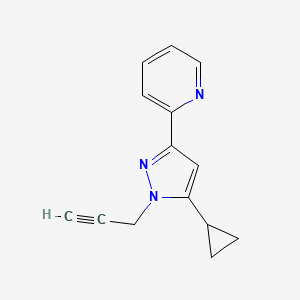

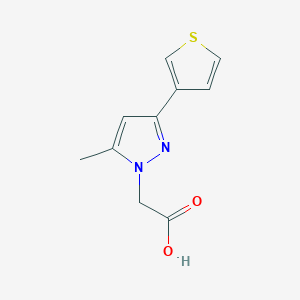

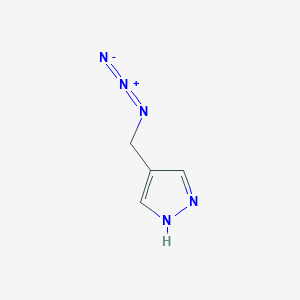

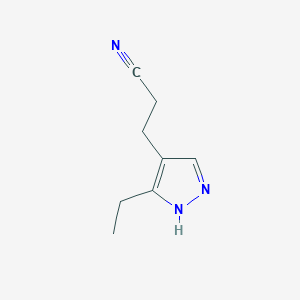

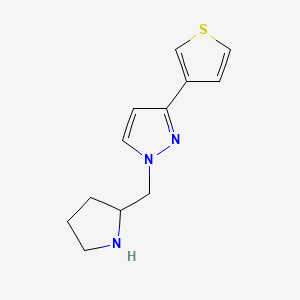

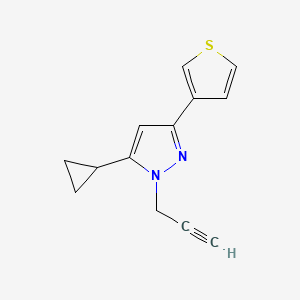

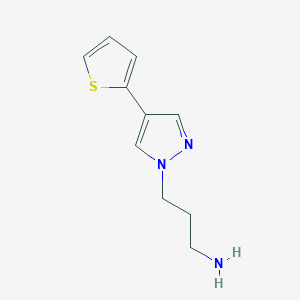

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。